2-Isocyano-N-(propan-2-yl)acetamide
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Overview
Description
2-Isocyano-N-(propan-2-yl)acetamide is an organic compound with the molecular formula C6H10N2O. It is characterized by the presence of an isocyanide group (-NC) and an acetamide group (-CONH2) attached to a propan-2-yl (isopropyl) group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyano-N-(propan-2-yl)acetamide typically involves the reaction of isocyanides with acetamides under controlled conditions. One common method involves the reaction of isopropylamine with chloroacetyl chloride to form N-(propan-2-yl)acetamide, which is then treated with a suitable isocyanide source to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Isocyano-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanide group to an amine group.
Substitution: The isocyanide group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and related compounds.
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
2-Isocyano-N-(propan-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Isocyano-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The isocyanide group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-(propan-2-yl)acetamide: Similar structure but with a cyano group instead of an isocyanide group.
N-(propan-2-yl)acetamide: Lacks the isocyanide group, making it less reactive.
2-Isocyano-N-phenethyl-acetamide: Contains a phenethyl group instead of a propan-2-yl group
Uniqueness
Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various fields of research .
Properties
CAS No. |
65294-68-0 |
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Molecular Formula |
C6H10N2O |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
2-isocyano-N-propan-2-ylacetamide |
InChI |
InChI=1S/C6H10N2O/c1-5(2)8-6(9)4-7-3/h5H,4H2,1-2H3,(H,8,9) |
InChI Key |
GIEUDFZAGPLJPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C[N+]#[C-] |
Origin of Product |
United States |
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